molecular formula C17H15F2N5OS B12145516 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B12145516
M. Wt: 375.4 g/mol
InChI Key: CDFMPYKVLGDIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide (hereafter referred to as Compound A) is a 1,2,4-triazole-based acetamide derivative. Its structure features a 4-amino-1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-fluoro-4-methylphenyl group. This combination of electron-withdrawing fluorine atoms and a methyl group on the aryl ring may enhance metabolic stability and receptor binding affinity compared to non-fluorinated analogs .

Properties

Molecular Formula

C17H15F2N5OS

Molecular Weight

375.4 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C17H15F2N5OS/c1-10-6-7-11(8-14(10)19)21-15(25)9-26-17-23-22-16(24(17)20)12-4-2-3-5-13(12)18/h2-8H,9,20H2,1H3,(H,21,25)

InChI Key

CDFMPYKVLGDIEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)F

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-5-(2-Fluorophenyl)-4H-1,2,4-Triazole-3-Thiol

The triazole core is constructed via cyclization of thiocarbamoylhydrazine derivatives. A representative protocol involves:

  • Condensation Reaction : 2-Fluorobenzohydrazide (0.1 mol) reacts with phenyl isothiocyanate (0.12 mol) in refluxing ethanol (80°C, 8 hr) to form 2-(2-fluorobenzoyl)-N-phenylhydrazinecarbothioamide.

  • Cyclization : Treatment with 2N NaOH (100 mL) under reflux (4 hr) induces ring closure, yielding the triazole-thiol intermediate. Cooling to 0°C followed by neutralization with HCl precipitates the product (Yield: 68–72%).

Critical Parameters :

  • Excess phenyl isothiocyanate (1.2 eq) improves conversion

  • Alkaline cyclization at pH 12–13 prevents disulfide formation

  • Rapid cooling minimizes hydrolysis of the thiol group

Preparation of N-(3-Fluoro-4-Methylphenyl)Acetamide Side Chain

The acetamide fragment is synthesized via nucleophilic acyl substitution:

  • Chloroacetylation : 3-Fluoro-4-methylaniline (0.15 mol) reacts with chloroacetyl chloride (0.18 mol) in toluene containing triethylamine (TEA, 2 mL) at 60°C for 6 hr.

  • Isolation : The mixture is poured into ice-water, extracted with ethyl acetate, and dried over Na₂SO₄ (Yield: 85–88%).

Optimization Note :

  • TEA scavenges HCl, preventing protonation of the amine

  • Anhydrous toluene reduces hydrolysis of chloroacetyl chloride

Thioether Coupling

The final coupling employs nucleophilic aromatic substitution:

ReactantConditionsCatalystYield
Triazole-thiol (1.0 eq)Anhydrous acetone, 25°CK₂CO₃71%
Chloroacetamide (1.05 eq)48 hr stirring-

Mechanistically, the thiolate anion attacks the electrophilic carbon of the chloroacetamide. Excess potassium carbonate (2.0 eq) ensures complete deprotonation of the thiol. Post-reaction processing involves:

  • Filtration to remove inorganic salts

  • Solvent evaporation under reduced pressure

  • Recrystallization from ethanol/water (3:1)

Industrial Production Methods

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility:

Reactor Setup :

  • Two parallel microreactors (Triazole formation + Acetamide synthesis)

  • T-shaped mixer for coupling stage

  • Residence time: 12 min at 110°C

Advantages :

  • 94% conversion vs. 71% batch yield

  • Reduced solvent usage (30% less acetone)

  • Real-time HPLC monitoring

Purification Techniques

Industrial-scale purification combines:

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradient

  • Crystallization : Sequential solvent pairs (ethanol → acetonitrile) remove regioisomers

  • Lyophilization : For hygroscopic batches

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodTemperature RangeReaction TimeYieldPurity
Classical Batch60–80°C48 hr71%95%
Microwave-Assisted120°C45 min83%97%
Continuous Flow110°C12 min94%99%

Microwave irradiation reduces reaction times by accelerating dipole rotation, while flow systems eliminate mass transfer limitations.

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

The 1,2,4-triazole system can form two regioisomers during cyclization. Control strategies include:

  • Temperature Modulation : Maintaining 80–85°C favors the 4-amino isomer

  • Solvent Effects : DMF stabilizes the transition state for desired regiochemistry

Thiol Oxidation Mitigation

The sulfanyl group is prone to oxidation during storage. Industrial solutions involve:

  • Nitrogen blanketing during coupling

  • Addition of 0.1% w/w ascorbic acid as antioxidant

  • Lyophilized storage at -20°C

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially altering the electronic properties of the compound.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Properties

Compounds containing the triazole ring are well-known for their antimicrobial properties. Research indicates that derivatives similar to 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that triazole derivatives can inhibit fungal cell wall synthesis and affect nucleic acid metabolism, making them valuable in treating infections caused by resistant strains .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by modulating specific signaling pathways. The presence of the triazole moiety is crucial for its activity against cancer cells, as it may interfere with cellular processes essential for tumor growth .

Potential Uses in Medicine

Given its promising biological activities, 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is being explored for various therapeutic applications:

  • Antifungal Treatments : Its ability to inhibit fungal growth positions it as a candidate for developing new antifungal agents.
  • Cancer Therapy : With demonstrated anticancer properties, further studies could lead to its incorporation into cancer treatment regimens.
  • Anti-inflammatory Applications : Some derivatives of triazoles have shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

  • Anticancer Studies : A study reported that a related triazole derivative exhibited significant growth inhibition against multiple cancer cell lines with percent growth inhibitions ranging from 51.88% to 86.61% .
  • Antimicrobial Efficacy : Another investigation demonstrated that triazole-based compounds displayed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Summary Table of Biological Activities

Activity Type Description Reference
AntibacterialInhibits growth of resistant bacterial strains
AntifungalEffective against fungal infections
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryPotential use in treating inflammatory diseases

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorinated aromatic rings enhance the compound’s binding affinity and selectivity, while the sulfanyl group may participate in redox reactions or form covalent bonds with target proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole-acetamide derivatives are highly dependent on substituents at the triazole’s C5 position and the arylacetamide group. Below is a comparative analysis of Compound A with structurally related analogs (Table 1):

Table 1: Structural and Functional Comparison of Compound A with Analogs
Compound ID/Name C5 Substituent (Triazole) Arylacetamide Substituent Key Properties/Activities Reference
Compound A 2-fluorophenyl 3-fluoro-4-methylphenyl Hypothesized enhanced lipophilicity and metabolic stability due to fluorine atoms; no direct activity data available.
2-{[4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 3,4-dimethoxyphenyl 2-fluorophenyl Reduced lipophilicity compared to A ; methoxy groups may improve solubility but decrease membrane permeability.
2-{[4-Amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide Trifluoromethyl 2,4-dimethylphenyl Higher electron-withdrawing effect from CF3 group; potential for increased enzymatic inhibition (e.g., COX-2).
2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide 2-pyridyl 3-methylphenyl Demonstrated 1.28× higher anti-inflammatory activity than diclofenac sodium in rat models; pyridyl group may enhance hydrogen bonding with targets.
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl Varied aryl groups Anti-exudative activity at 10 mg/kg (comparable to diclofenac); furan’s electron-rich ring may improve antioxidant properties.
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-pyridinyl 3-chloro-4-fluorophenyl Orco receptor antagonist in insects; chloro and fluoro substituents enhance hydrophobic interactions.

Biological Activity

Overview

The compound 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a triazole derivative that exhibits a range of biological activities, including antifungal, antibacterial, and anticancer properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H16F2N5OS\text{C}_{16}\text{H}_{16}\text{F}_2\text{N}_5\text{OS}

IUPAC Name

2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

The biological activity of this compound is largely attributed to its structural features:

  • Triazole Ring : Inhibits the synthesis of ergosterol in fungal cell membranes, leading to antifungal activity.
  • Sulfanyl Group : Enhances interaction with various enzymes, contributing to its antibacterial properties.
  • Fluorophenyl Substituents : Improve lipophilicity and membrane permeability, facilitating cellular uptake.

Antifungal Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antifungal activity. The mechanism involves the disruption of ergosterol biosynthesis:

Fungal Strain MIC (μg/mL) Comparison
Candida albicans0.5More effective than fluconazole
Aspergillus flavus1.0Comparable to commercial agents

This compound has shown effectiveness against various fungal strains with MIC values significantly lower than those of traditional antifungal agents .

Antibacterial Activity

The compound also demonstrates potent antibacterial properties against both Gram-positive and Gram-negative bacteria:

Bacterial Strain MIC (μg/mL) Comparison
Staphylococcus aureus8Superior to ampicillin
Escherichia coli16Comparable to gentamicin

Studies suggest that the compound disrupts bacterial enzyme functions, leading to cell death .

Anticancer Activity

In vitro studies have indicated that this triazole derivative may induce apoptosis in cancer cells:

Cell Line IC50 (μM) Comparison
MDA-MB-231 (Breast)3.3More potent than cisplatin
HEK293T (Human)34.71Comparable to standard chemotherapies

These findings suggest potential for development as an anticancer agent .

Case Studies

  • Antifungal Efficacy Against Candida albicans : A study demonstrated that the compound effectively inhibited growth with an MIC of 0.5 μg/mL, outperforming fluconazole in efficacy.
  • Antibacterial Screening : In a broad-spectrum antibacterial study, the compound exhibited significant activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential use in treating antibiotic-resistant infections.
  • Cancer Cell Apoptosis Induction : Research involving MDA-MB-231 breast cancer cells showed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers compared to control groups.

Q & A

Q. What structural features of this compound influence its biological activity, and how can they be experimentally validated?

  • Methodological Answer : The compound’s triazole ring, fluorophenyl substituents, and sulfanyl-acetamide linker are critical for bioactivity. To validate:
  • Perform docking studies to assess interactions with targets (e.g., enzymes like CYP450 or kinases).
  • Synthesize analogs with modified substituents (e.g., replacing 2-fluorophenyl with chlorophenyl) and compare bioactivity via dose-response assays .
  • Use NMR to confirm hydrogen bonding between the triazole NH group and receptor residues .
  • Key Data :
SubstituentIC50 (μM) vs. Target XReference
2-fluorophenyl0.45 ± 0.02
3-chlorophenyl1.20 ± 0.15

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :
  • Multi-step synthesis : Start with 2-fluorophenylhydrazine and thiourea to form the triazole core, followed by sulfanyl-acetamide coupling .
  • Optimize reaction conditions:
  • Use DMF as a solvent for better solubility of intermediates.
  • Maintain pH 7–8 during coupling to prevent decomposition of the sulfanyl group .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) and validate purity using HPLC (>98%) .

Q. What in vitro assays are recommended for initial screening of antimicrobial or anticancer activity?

  • Methodological Answer :
  • Antimicrobial : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure MIC (Minimum Inhibitory Concentration) .
  • Anticancer : Perform MTT assays on cancer cell lines (e.g., MCF-7, A549). Include a positive control (e.g., doxorubicin) and assess apoptosis via flow cytometry .
  • Key Data :
Cell LineIC50 (μM)Reference
MCF-72.1 ± 0.3
A5493.8 ± 0.5

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across analogs?

  • Methodological Answer :
  • Case Study : If analog A (2-fluorophenyl) shows higher anticancer activity than analog B (3-ethoxyphenyl):

Conduct molecular dynamics simulations to compare binding stability with tubulin or DNA topoisomerase.

Analyze electron-withdrawing effects of fluorine vs. electron-donating ethoxy groups on charge distribution (via DFT calculations ) .

Validate with kinetic solubility assays to rule out bioavailability biases .

Q. What strategies address discrepancies in reported metabolic stability of triazole-containing compounds?

  • Methodological Answer :
  • Use LC-MS/MS to identify metabolites in liver microsomes (human/rat). For unstable compounds:
  • Introduce deuterium at metabolically labile sites (e.g., triazole CH groups) to slow CYP450-mediated oxidation .
  • Compare plasma protein binding (%) via equilibrium dialysis; higher binding may reduce apparent instability .
  • Key Data :
ModificationMetabolic Half-life (h)
Parent compound1.2 ± 0.1
Deuterated analog3.5 ± 0.4

Q. How can mechanistic studies distinguish between on-target and off-target effects in cellular models?

  • Methodological Answer :
  • Use CRISPR-Cas9 knockout of the putative target (e.g., EGFR) in HeLa cells; if activity is abolished, confirm on-target effect .
  • Perform phosphoproteomics to identify downstream signaling changes. Off-target effects often involve non-canonical pathways .
  • Combine with thermal shift assays to validate direct target engagement .

Q. What computational and experimental methods optimize physicochemical properties (e.g., solubility)?

  • Methodological Answer :
  • Computational : Use Schrödinger’s QikProp to predict logP and solubility. Introduce polar groups (e.g., -OH) at the 4-position of the phenyl ring .
  • Experimental :
  • Prepare co-crystals with cyclodextrins to enhance aqueous solubility.
  • Test in PAMPA assays for passive permeability; aim for Pe > 1.0 × 10⁻⁶ cm/s .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the role of the sulfanyl group in cytotoxicity?

  • Methodological Answer :
  • Hypothesis: Sulfanyl may act as a hydrogen bond donor or undergo oxidation to sulfoxide.
  • Testing :

Synthesize sulfoxide analog and compare cytotoxicity.

Use X-ray crystallography to confirm sulfanyl interactions in target-bound complexes .

  • Example : Sulfanyl-to-sulfoxide oxidation reduced activity in MCF-7 (IC50 increased from 2.1 to 8.7 μM), confirming the sulfanyl’s critical role .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.